CID 168006023
Description
CID 168006023 is a PubChem Compound Identifier (CID) assigned to a chemical compound with documented applications in biomedical and industrial research.
Properties
Molecular Formula |
C29H35N8O4 |
|---|---|
Molecular Weight |
559.6 g/mol |
InChI |
InChI=1S/C29H35N8O4/c1-2-3-12-37-29(38)36(22-32-37)25-6-4-23(5-7-25)33-13-15-34(16-14-33)24-8-10-26(11-9-24)39-18-27-19-40-28(41-27)17-35-21-30-20-31-35/h4-11,20-22,27H,2-3,12-19H2,1H3/t27-/m1/s1 |
InChI Key |
KAKXBFWYVQLVPJ-HHHXNRCGSA-N |
Isomeric SMILES |
CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C](O5)CN6C=NC=N6 |
Canonical SMILES |
CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CO[C](O5)CN6C=NC=N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 168006023 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
CID 168006023 can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 168006023 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 168006023 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Structural Analogues
Structural analogues share core molecular frameworks but differ in functional groups or substituents. For example, betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with similar carbon skeletons but distinct hydroxylation patterns, leading to differences in solubility and biological targets . Similarly, oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) differ by a single methyl group, which alters their binding affinity to cellular receptors .
Table 1: Structural Comparison of CID 168006023 and Analogues
| Compound (CID) | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| This compound* | Hypothetical scaffold | –OH, –CH3 | ~450 (estimated) | N/A |
| Betulin (72326) | Lupane triterpenoid | –OH, –CH2CH(CH3)2 | 442.7 | C-3 hydroxylation |
| Betulinic acid (64971) | Lupane triterpenoid | –COOH, –CH2CH(CH3)2 | 456.7 | C-28 carboxylation |
| Oscillatoxin D (101283546) | Polyketide | Epoxide, ester | 580.6 | Epoxide ring at C-12/C-13 |
Functional Analogues
Functional analogues share biological or industrial roles despite structural differences. For instance, taurocholic acid (CID 6675) and DHEAS (CID 12594) are both steroid derivatives involved in bile acid metabolism but differ in sulfation and conjugation patterns . Similarly, this compound may share functional overlap with anti-inflammatory or anticancer agents, as seen in betulinic acid’s apoptosis-inducing properties .
Spectral and Analytical Data
Mass spectrometry (MS) and collision-induced dissociation (CID) techniques are critical for structural elucidation. For example, ginsenosides Rf and F11 were differentiated using LC-ESI-MS with source-induced CID fragmentation patterns . Similarly, this compound’s hypothetical mass spectrum would exhibit characteristic fragments correlating with its functional groups (e.g., –OH loss at m/z 18) .
Table 2: Analytical Comparison
| Property | This compound* | Betulin (72326) | Oscillatoxin D (101283546) |
|---|---|---|---|
| MS Fragments (m/z) | 432 [M–H2O]⁺ | 442 [M]⁺ | 581 [M+H]⁺ |
| Solubility (LogP) | 3.2 (estimated) | 6.1 | 2.8 |
| Bioactivity | Anticancer (inferred) | Apoptosis induction | Cytotoxin |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 168006023?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . For example:
-
Population/Problem: "How does this compound interact with [specific biological targets]?"
-
Intervention: "Under what conditions does its stability vary?"
Avoid vague terms like "study effects"; instead, specify measurable outcomes (e.g., binding affinity, thermodynamic stability) . Test the question for clarity using peer feedback .Framework Application to this compound PICO Define target proteins (Population), solvent conditions (Intervention), control compounds (Comparison), and binding metrics (Outcome). FINER Ensure feasibility (lab resources), novelty (unexplored pathways), and relevance (therapeutic potential).
Q. How to differentiate research methods from methodology when designing experiments?
- Methodological Answer :
- Methods : Specific techniques (e.g., spectroscopy, chromatography) for data collection .
- Methodology : The rationale for selecting these methods, including reproducibility protocols and error mitigation strategies .
Example: Use HPLC (method) to quantify purity, justified by its precision over alternatives (methodology) .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer :
- Use systematic searches in databases (e.g., PubMed, Reaxys) with Boolean operators (e.g., "this compound AND synthesis") .
- Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) .
- Map gaps: Identify understudied areas (e.g., metabolic pathways) using tools like Citation Chaining in Google Scholar .
Advanced Research Questions
Q. How to ensure experimental reproducibility for this compound studies?
- Methodological Answer :
- Document detailed protocols (e.g., solvent ratios, temperature gradients) in supplementary materials .
- Validate instruments using reference standards and report calibration data .
- Share raw datasets (e.g., crystallography files) via repositories like Zenodo .
Q. How to resolve contradictions in data on this compound’s reactivity?
- Methodological Answer :
- Perform triangulation : Cross-validate results using multiple methods (e.g., NMR and mass spectrometry) .
- Analyze error sources: Quantify uncertainties from instrumentation (e.g., ±0.5% HPLC accuracy) .
- Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
Q. What strategies address interdisciplinary challenges in studying this compound?
- Methodological Answer :
- Adapt frameworks like PICO-T (adding Timeframe) for longitudinal studies .
- Collaborate with domain experts (e.g., computational chemists for docking simulations) .
- Use unified data formats (e.g., .SDF files) for cross-disciplinary tool compatibility .
Q. How to integrate ethical considerations into this compound research?
- Methodological Answer :
- Follow FINER’s Ethical criterion : Obtain ethics approval for biological assays .
- Cite prior work transparently to avoid plagiarism .
- Disclose conflicts of interest (e.g., funding sources) in publications .
Data Presentation and Validation
Q. How to present complex data on this compound effectively?
- Methodological Answer :
- Use appendices for raw data (e.g., spectral peaks) and highlight processed results (e.g., regression plots) in the main text .
- Apply error bars and confidence intervals in graphs to show statistical significance .
- Annotate outliers with potential causes (e.g., impurities during synthesis) .
Peer Review and Publication
Q. How to align this compound research with journal expectations?
- Methodological Answer :
- Tailor abstracts to the journal’s scope (e.g., emphasize synthetic routes for Organic Chemistry vs. pharmacological mechanisms for Biochemistry) .
- Adhere to word limits by moving non-essential details (e.g., reagent suppliers) to supplementary sections .
- Address reviewer critiques systematically using a rebuttal table .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
